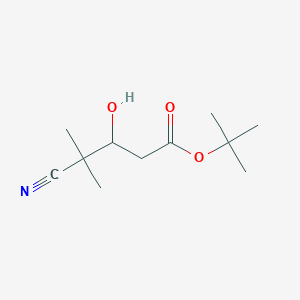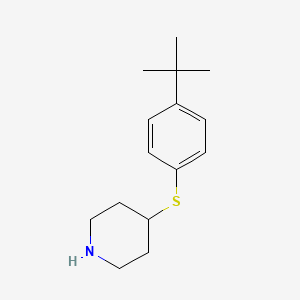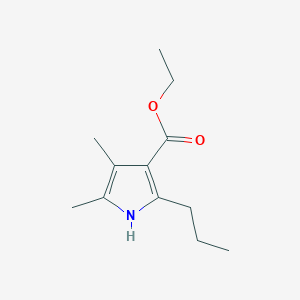![molecular formula C17H17NO5S B8447443 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound that belongs to the class of salicylic acids It features a nitrophenylthio group attached to the salicylic acid core, which is further substituted with a t-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid typically involves the following steps:
Thioether Formation: The nitrophenyl group is then converted into a thioether by reacting with a thiol compound under basic conditions.
Salicylic Acid Derivatization: The resulting nitrophenylthio compound is then reacted with salicylic acid derivatives under appropriate conditions to introduce the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted salicylic acid derivatives.
科学的研究の応用
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The t-butyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Thiourea Derivatives: These compounds also contain sulfur and have applications in medicinal chemistry.
Thiophene Derivatives: Known for their therapeutic properties and used in various medicinal applications.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Uniqueness
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenylthio group and the t-butyl group makes it a versatile compound for various applications.
特性
分子式 |
C17H17NO5S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
3-tert-butyl-2-hydroxy-5-(4-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-17(2,3)14-9-12(8-13(15(14)19)16(20)21)24-11-6-4-10(5-7-11)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
InChIキー |
PYFVJHRYPYYPMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)












